

# Miransertib in PIK3CA-related overgrowth spectrum PROS

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## Compound Focus: Miransertib

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## Tabulated Clinical and Safety Data

The quantitative data on **miransertib**'s efficacy and safety from key studies are summarized below.

Table 1: Summary of Clinical Efficacy from Case Series and Reports [1] [2]

Study / Patient Profile	Treatment Duration	Dosage	Key Efficacy Findings
<b>Keppler-Noreuil et al. (2021)</b> - Patient 1 (CLOVES) [1]	28 months	Not specified	15% reduction in fatty overgrowth volume (MRI); improved respiratory function, seating, and lying posture [1]
<b>Keppler-Noreuil et al. (2021)</b> - Patient 2 (Facial Lipomatosis) [1]	22 months	Not specified	Reduced seizure burden; improved parent-reported quality of life [1]

Study / Patient Profile	Treatment Duration	Dosage	Key Efficacy Findings
<b>Clinical Report (2020)</b> - Proteus Syndrome [2]	11 months	10 mg → 30 mg → 50 mg daily (escalated)	Improved general well-being and mobility; subjective decrease in facial overgrowth; reduced cerebriform connective tissue nevi; stable disease on whole-body MRI [2]

**Table 2: Safety Profile from the Phase 1/2 MOSAIC Study (N=49) [3]**

Safety Parameter	Findings (All Grades)
<b>Any Drug-Related Adverse Event (AE)</b>	23/49 (46.9%) of participants
<b>Most Common Drug-Related AEs</b>	Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%)
<b>Grade 3+ Drug-Related AEs</b>	1/49 (2.0%) participant (deep vein thrombosis)
<b>Serious AEs Leading to Discontinuation</b>	None
<b>Median Treatment Duration</b>	20.5 months (range: 9.9 - 45.6 months)

## Experimental Protocols and Methodologies

The core clinical trial design for evaluating **miransertib** in PROS and Proteus syndrome is outlined below, based on the Phase 1/2 MOSAIC study (NCT03094832) [3].

- **1. Study Design:** The MOSAIC trial was a multicenter, open-label study.
- **2. Participant Eligibility:**
  - **Inclusion Criteria:** Patients aged  $\geq 2$  years with a clinical diagnosis of PROS (with documented somatic PIK3CA mutation) or Proteus syndrome (with documented somatic AKT1 mutation). Patients required measurable disease, a poor prognosis, and significant morbidity. Adequate organ function was also required [3].

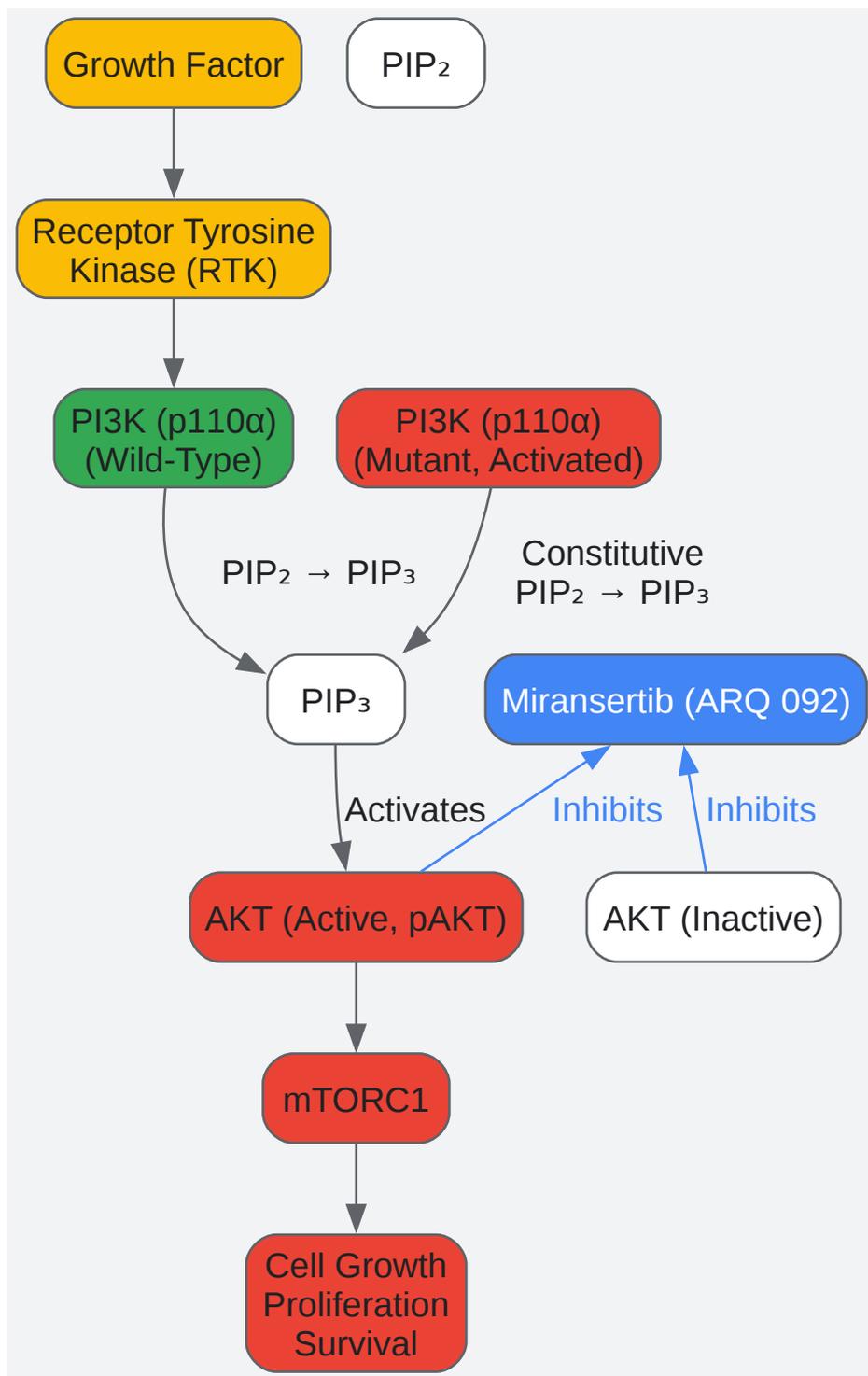
- **Exclusion Criteria:** Prior severe intolerance to AKT inhibitors, recent experimental systemic therapy, or major surgery within 4 weeks of the first dose [3].
- **3. Dosing Protocol:**
  - **Starting Dose:** 15 mg/m<sup>2</sup> orally, once daily for 3 cycles (1 cycle = 28 days).
  - **Dose Escalation:** After 3 cycles, the dose was increased to 25 mg/m<sup>2</sup> daily if no clinically significant drug-related toxicities occurred.
  - **Dose Modifications:** Dose delays and reductions were permitted to manage toxicity [3].
- **4. Efficacy and Safety Assessments:**
  - **Primary Endpoint (Amended):** The primary objective was amended to safety and tolerability due to challenges in standardizing efficacy measurements across a heterogeneous patient population. Safety was assessed via the frequency and severity of adverse events [3].
  - **Efficacy Measures (Exploratory):** Imaging (MRI) was performed at screening and periodically during treatment. However, the lack of standardized image acquisition protocols and defined response criteria for these rare diseases limited cross-patient efficacy analysis [3].
- **5. Analysis:** The safety analysis was performed on all participants who received at least one dose of **miransertib** [3].

## Mechanism of Action and Signaling Pathway

PROS is caused by somatic gain-of-function mutations in the PIK3CA gene, which lead to constitutive activation of the PI3K-AKT-mTOR signaling pathway, promoting cell growth, proliferation, and survival [1].

**Miransertib** is a novel, orally available, highly selective pan-AKT inhibitor that targets this dysregulated pathway [1] [3].

The diagram below illustrates the signaling pathway and **miransertib**'s site of action.



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The PI3K-AKT-mTOR pathway and **miransertib**'s inhibitory mechanism. Mutant PIK3CA constitutively activates AKT, driving overgrowth. **Miransertib** inhibits both active and inactive AKT. [1] [2]

## Clinical Development Status and Future Directions

**Miransertib** remains an investigational drug that has not yet received regulatory approval for PROS. Its clinical development pathway is ongoing.

- **Compassionate Use:** Initial evidence for **miransertib**'s potential in PROS and Proteus syndrome came from compassionate use cases and a small case series, which reported symptomatic improvement and reduction in overgrowth [1] [2].
- **Phase 1/2 MOSAIC Study:** This trial (NCT03094832) concluded that **miransertib** had an acceptable safety and tolerability profile in participants with PROS or Proteus syndrome. However, limitations in the study design precluded a formal assessment of efficacy [3].
- **Ongoing and Future Studies:** A Phase 2 study (MK-7075-006) is currently evaluating the long-term safety and effects of **miransertib** in patients who were previously treated in other **miransertib** studies [4]. Further investigations are required to determine if **miransertib** provides a measurable and reproducible clinical benefit for patients with PROS [3].

## Conclusion

**Miransertib** represents a mechanistically rational, targeted therapeutic strategy for PROS. Early clinical data suggests it can provide clinical benefit and is generally well-tolerated over extended treatment periods. However, definitive conclusions on its efficacy are pending more robust data from standardized clinical trials. The future of **miransertib**'s development will depend on the outcomes of ongoing studies designed to conclusively demonstrate its clinical utility.

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## References

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